Zoxamide

Catalog No.
S605570
CAS No.
156052-68-5
M.F
C14H16Cl3NO2
M. Wt
336.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoxamide

CAS Number

156052-68-5

Product Name

Zoxamide

IUPAC Name

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide

Molecular Formula

C14H16Cl3NO2

Molecular Weight

336.6 g/mol

InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)

InChI Key

SOUGWDPPRBKJEX-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.681 mg/L at 20 °C
In acetone = 0.0557 mg/L at 25 °C

Synonyms

3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide; RH 7281; Zoxium;

Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl

The exact mass of the compound Zoxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.681 mg/l at 20 °cin acetone = 0.0557 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Zoxamide (CAS 156052-68-5) is a broad-spectrum benzamide fungicide that specifically targets oomycetes by covalently binding to β-tubulin and disrupting microtubule assembly. Procured primarily as a technical-grade active ingredient (typically ≥95% purity) for agricultural formulations, it is characterized by its extremely low water solubility (0.68 mg/L at 20°C), low vapor pressure (<1.3 x 10⁻⁵ Pa), and high lipophilicity (log P = 3.76) [1]. These baseline physicochemical properties make it an ideal candidate for formulating rainfast, preventative crop protection products, particularly in water-dispersible granule (WG) or suspension concentrate (SC) formats, where surface persistence and hydrolytic stability are prioritized over systemic plant uptake.

Substituting zoxamide with more common oomycete fungicides, such as the phenylamide metalaxyl or the carboxylic acid amide (CAA) dimethomorph, fundamentally compromises resistance management and environmental retention in commercial formulations. Metalaxyl acts on ribosomal RNA synthesis and is prone to rapid resistance development in field populations; furthermore, its high water solubility and soil mobility frequently lead to unacceptable groundwater leaching [1]. Dimethomorph targets cell wall synthesis and exhibits cross-resistance within the CAA class. In contrast, zoxamide's unique covalent binding to β-tubulin ensures zero cross-resistance with these classes, while its high soil adsorption coefficient (Koc 815–1385 L/kg) and hydrolytic stability prevent the leaching and premature degradation that plague generic systemic alternatives in field applications [2].

Absence of Cross-Resistance in Multi-Drug Resistant Oomycete Strains

In comparative in vitro efficacy assays against field isolates of Phytophthora infestans, zoxamide demonstrated potent inhibitory activity (EC50 = 0.0026–0.0049 μg/mL) against strains that exhibited intermediate to high resistance to standard fungicides like dimethomorph and metalaxyl [1]. While dimethomorph required 0.16–0.30 μg/mL to achieve 50% inhibition in these resistant isolates, zoxamide maintained baseline efficacy due to its distinct β-tubulin binding mechanism. Furthermore, laboratory assays confirm that zoxamide-resistant mutants show zero cross-resistance to standard phenylamide or CAA fungicides, preserving its utility in integrated pest management.

Evidence DimensionIn vitro EC50 against resistant Phytophthora infestans isolates
Target Compound DataZoxamide: 0.0026–0.0049 μg/mL
Comparator Or BaselineDimethomorph: 0.16–0.30 μg/mL
Quantified DifferenceZoxamide is up to 100 times more potent against resistant strains, exhibiting zero cross-resistance.
ConditionsIn vitro mycelial growth inhibition assay using field-collected isolates on rye B plates.

Procuring zoxamide is essential for formulating resistance-breaking combination products in markets where standard phenylamide or CAA fungicides have lost field efficacy.

Superior Nanosuspension Processability and Enhanced Leaf Retention

Zoxamide's thermal stability (stable up to its melting point of 159.5°C) and low aqueous solubility make it highly amenable to high-shear media milling for advanced nano-formulations. When processed into a polysorbate 80-stabilized nanosuspension (particle size ~227 nm), zoxamide's apparent water solubility increased to 39.6 mg/L, representing a 1.6-fold enhancement over conventional suspension concentrate (SC) formulations [1]. This nano-milled zoxamide demonstrated significantly higher leaf retention (3.9 mg/cm²) compared to the standard coarse formulation (2.4 mg/cm²), without undergoing milling-induced thermal degradation.

Evidence DimensionLeaf retention and apparent solubility post-milling
Target Compound DataZoxamide Nanosuspension: 39.6 mg/L solubility, 3.9 mg/cm² leaf retention
Comparator Or BaselineConventional Zoxamide SC: ~24.7 mg/L solubility, 2.4 mg/cm² leaf retention
Quantified DifferenceMedia milling yields a 1.6x solubility increase and 62.5% higher leaf retention without active ingredient degradation.
ConditionsMedia milling with polysorbate 80, applied to tomato leaves and evaluated via scanning electron microscopy.

Zoxamide's compatibility with high-shear nano-milling allows formulators to create lower-dose, high-retention products that reduce overall active ingredient consumption and environmental impact.

Hydrolytic Stability and Low Groundwater Leaching Potential

Unlike systemic fungicides that rely on high water solubility for plant uptake, zoxamide is engineered for surface persistence and environmental safety. It exhibits robust hydrolytic stability across a wide pH range, with zero pH-dependent dissociation between pH 3 and 11 [1]. Its strong soil adsorption (Koc = 815–1385 L/kg) and low water solubility (0.68 mg/L) contrast sharply with metalaxyl, which is highly mobile and frequently flagged for groundwater contamination. Zoxamide's low vapor pressure (<1.3 x 10⁻⁵ Pa) further ensures minimal volatilization losses during field application.

Evidence DimensionSoil mobility and hydrolytic stability
Target Compound DataZoxamide: Koc 815–1385 L/kg, stable pH 3-11, low leaching risk
Comparator Or BaselineMetalaxyl: High soil mobility, high groundwater leaching risk
Quantified DifferenceZoxamide remains localized at the application site and resists hydrolytic degradation, whereas metalaxyl is highly prone to environmental runoff.
ConditionsStandard regulatory environmental fate and transport modeling (FAO mobility classification).

For manufacturers targeting strict regulatory markets, zoxamide's low mobility and high stability simplify environmental compliance and reduce product recall risks associated with groundwater contamination.

Active Ingredient in Resistance-Breaking Co-Formulations

Driven by its unique β-tubulin binding mechanism and lack of cross-resistance with phenylamides (metalaxyl) and CAAs (dimethomorph), zoxamide is optimally procured as a core active ingredient in multi-site fungicide mixtures (e.g., co-formulated with mancozeb or dimethomorph) [1]. This is critical for industrial agricultural suppliers developing next-generation products for regions plagued by multi-drug resistant Phytophthora infestans.

Development of High-Retention Nanosuspensions

Because zoxamide withstands the thermal and mechanical stresses of high-shear media milling without degradation, it is an ideal candidate for R&D teams formulating advanced agricultural nanosuspensions [2]. These formulations leverage zoxamide's increased apparent solubility and superior leaf retention (up to 3.9 mg/cm²) to achieve high rainfastness and lower application rates in premium crop protection portfolios.

Preventative Treatments in High-Leaching Environments

Zoxamide's high soil adsorption coefficient (Koc 815–1385 L/kg) and hydrolytic stability across pH 3-11 make it the preferred choice for formulating preventative soil or foliar treatments in regions with heavy rainfall or strict groundwater protection regulations [3]. In these scenarios, mobile systemic fungicides like metalaxyl are either legally restricted or environmentally unviable.

Physical Description

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline]

Color/Form

White solid
Fine, white powde

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

335.024662 Da

Monoisotopic Mass

335.024662 Da

Heavy Atom Count

20

Density

1.38 g/cu m at 20 °C

LogP

3.76 (LogP)
log Kow = 3.76 at 20 °C

Odor

Licorice-like odor

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /chloride/.

Melting Point

158-160 °C

UNII

F1XZW465PC

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Zoxamide is a fine, white powder. It has an odor like licorice. It has low solubility in water. USE: Zoxamide is an agricultural fungicide, primarily used on grapes and potatoes. It is not an ingredient in any products approved for home use. EXPOSURE: Workers that use zoxamide may breathe in mists or have direct skin contact. The general population is generally not expected to be exposed, although there is a slight chance of exposure to residues on grapes or potatoes treated with zoxamide or contaminated water near areas with agricultural spraying. Zoxamide released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: No data on the potential for zoxamide to cause toxic effects in humans were available. Zoxamide is a mild-to-moderate skin and eye irritant in laboratory animals. Allergic skin reactions were observed in laboratory animals following repeated skin exposures. Other than skin irritation, no toxic effects were observed in laboratory animals following repeated skin exposure. No effects were observed in laboratory animals repeatedly exposed to low oral doses of zoxamide. Liver damage, swelling of the lining of the blood vessels (possible immune system toxicity), and decreased body weight were observed at higher doses. Tumors were not induced in laboratory animals following lifetime oral exposure to zoxamide. No evidence of infertility or abortion was observed in laboratory animals fed diets containing high levels of zoxamide over 2 generations. No evidence of abortion or birth defects were observed in laboratory animals following oral exposure during pregnancy. The potential for zoxamide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000001 [mmHg]
less than 9.9X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

156052-68-5

Absorption Distribution and Excretion

Mean plasma radioactivity concentrations peaked at 8 hr following 10 mg/kg or 1000 mg/kg zoxamide, and time of one-half peak concentration was 22 hr. Tissue levels as percentage of administered dose were generally about twice as high in the 10 mg/kg groups compared to high dose rats, consistent with the above evidences of poor absorption at 1000 mg/kg. Only the alimentary tract and liver had remarkably high concentrations at 8 hr, with marked reduction in most tissues by 22 hr after dosing. Thus zoxamide and its metabolites tend not accumulate in the body. There were no remarkable sex differences in zoxamide disposition.
Investigators studied all major elements of a metabolism study in male and female Crl:CD BR rats, including excretion patterns following a single gavage dose (in corn oil) of 10 mg/kg or a single dose of 1000 mg/kg labeled zoxamide, or single dose of 10 mg/kg labeled zoxamide after 2 weeks of administration of 200 ppm non-labeled zoxamide in diet. Tissue distribution of residues was determined after 8, 22, and 120 hr ... and blood kinetics were assessed. Exhaled air was evaluated for (14)C content (this was found not to be a significant route). ... Administration of 10 mg/kg zoxamide led to appreciable recovery of unaltered zoxamide in feces (12-23%). Much higher unaltered zoxamide were found in feces (72-74%) following a 1000 mg/kg dose. At least 71% of administered dose was found in feces after 10 mg/kg treatment (with or without dietary pre-treatment).
Zoxamide was rapidly and extensively absorbed, metabolized and excreted. Approximately 61% of the administered dose was systemically absorbed. Absorption was less complete in high dose groups. Plasma concentrations peaked approximately 8 hr post dose. Residue concentrations were highest in organs associated with absorption (liver, stomach, intestines). ... Elimination from plasma was bi-phasic with an elimination half-life of 12-14 hr. No residues were detected in expired air. Altogether, in urine and feces, 32 separate metabolites were identified; no single metabolite other than the parent accounted for more than 10% of the administered dose. Over 85% of the administered dose in single dose studies was excreted within 24-48 hr; the predominant route of excretion was hepatobiliary. No evidence of accumulation of the parent compound or its metabolites was observed. There were no apparent sex related differences.
The two major potato metabolites (RH-141452 and RH-141455), which were minor rat metabolites, were studied in separate metabolism studies. More than 97% of the administered dose (RH-141452) was excreted within 24 hr. Greater than 94% was eliminated unchanged in urine. Two glucuronide conjugates and a glycine conjugate (about 3% of the administered dose) were found in urine. An additional 1.6% of the administered dose was excreted unchanged in the feces. Excretion of RH-141455 was slower: 47% of the administered dose was excreted within 24 hr, with an additional 32% of the administered dose excreted between 24 and 48 hr. Greater than 92% of the administered dose was recovered (about 73% in feces, 11% in urine and 9% in cage rinse) as unchanged RH-141455 (>96%). /Metabolites/

Metabolism Metabolites

Investigators studied all major elements of a metabolism study in male and female Crl:CD BR rats ... Bile ducts were cannulated to assess degree of biliary excretion and associated metabolites. Investigators isolated 36 compounds including parent zoxamide in urine and/or feces. Bile contained 17 separable components. Major metabolites by each route were identified. ... Several metabolic routes were evident from analysis of fecal metabolites, including as initial steps: reductive dehalogenation, hydrolysis to provide an alpha-keto alcohol, or glutathione conjugation at the chloro group of the side chain. Often the final metabolites were products of subsequent oxidation to provide benzoic acid substituents or oxidation of the side chain to one of several carboxylic acid moieties, depending upon the amount of degradation of the side chain. There was no single dominant urinary metabolite. Most of these had been oxidized to expose several polar groups, and included several glutathione and glucuronide conjugation products. Rats treated with 10 mg/kg [(14)C]-/zoxamide/ following 2 weeks of administration of 200 ppm non-labeled zoxamide had excretion patterns similar to those of non-pre-treated rats. Biliary metabolites in cannulated rats constituted 46-48% of dose. Various glutathione derivatives predominated in the bile, and some residues underwent hydrolysis or reductive dehalogenation followed by glucuronide formation.
Four male Crl:CD BR rats were dosed by gavage in water once at 1000 mg/kg with 3,5-dichloro-4-hydroxymethyl benzoic acid, (RH-141,452), a metabolic product of zoxamide. Purity of unlabeled test article was 100%. Radiopurity of (14)C-ring-labeled test article was 98%. Investigators assessed recoveries in urine, feces, and exhaled air, and identified major metabolites in urine and feces. Urinary excretion was about 98% of dose, feces 1.7%, and expired air about 0.01%. Nearly all of urinary excretion was complete within 24 hr, and most fecal excretion occurred within 48 hr. About 94% of dose was excreted in urine as the test article. Collectively, three minor metabolites accounted for another 3% of urinary label (glucuronides of the hydroxyl or carboxylic acid groups, or glycine conjugate of the carboxylic acid group). Nearly all fecal label represented test article
Four male Crl:CD BR rats were dosed by gavage in water once at 1000 mg/kg with ring-labeled [(14)C]- RH-141,455 (this is the dicarboxylic acid metabolite of zoxamide). Purity of unlabeled RH-141,455 was 98.77%. Radiopurity of (14)C- RH-141,455 was > 96%. Investigators assayed residues in urine, feces, and exhaled air, and identified major metabolites in urine and feces. Tissues were not analyzed at 168 hr termination of rats, since nearly all label could be found in excreta. Recoveries of radiolabel averaged 75.5% in feces, 11.0% in urine, and 9.3% in cage rinse. Due to diarrhea, much of the cage rinse may have represented fecal output. About 0.01% of dose was found in expired air. Label recovery in feces, urine, or cage rinse dropped off quickly after the first 48 hr after dosing. Parent compound was the only significant peak detected after HPLC separation of extracts of fecal and urinary samples.
... Metabolism occurred by primary hydrolysis, glutathione mediated reactions and reductive dehalogenation; secondary oxidation of the aromatic methyl and the aliphatic side chain; and terminal glucuronic acid and amino acid conjugations. Induction of metabolism (glutathione transferase and/or glutathione cofactor) appeared to occur. ... Altogether, in urine and feces, 32 separate metabolites were identified; no single metabolite other than the parent accounted for more than 10% of the administered dose. ... There were no apparent sex related differences.
The in vitro mammalian metabolism of the fungicide zoxamide is related to its in vitro mammalian toxicity. After incubation of zoxamide with rat liver microsomes leading to practically 100% metabolism (mostly hydroxylated zoxamide), the cytotoxicity (methyl thiazole tetrazolium (MTT) test) and the mitosis-inhibiting potential (shown by cell count and by cell cycle analysis) for V79 were not distinguishable from those of zoxamide, demonstrating that the hydroxylation of zoxamide did not change the cytotoxicity or mitosis-inhibiting potential as determined by these assays. After incubation of zoxamide with rat liver S9 predominantly leading to conjugation with glutathione, and after incubation of zoxamide with rat liver slices predominantly leading to the glucuronide of the hydroxylated zoxamide, these activities were eliminated demonstrating that the glutathione conjugate and the glucuronide had lost the activities in these assays due either to no intrinsic potential of these conjugates or to their inability to penetrate the plasma membrane of mammalian cells. It is concluded that the metabolic hydroxylation of zoxamide did not change its activity in the assays used for investigating its influence on cell proliferation, cell cycle and cytotoxicity, while the formation of conjugates with glutathione or glucuronic acid led to the apparent loss of these activities. ...

Associated Chemicals

3,5-Dichloro-1,4-benzenedicarboxylic acid; 41906-38-1

Wikipedia

Zoxamide

Biological Half Life

Zoxamide was rapidly and extensively absorbed, metabolized and excreted. ... Elimination from plasma was bi-phasic with an elimination half-life of 12-14 hr.

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides

Methods of Manufacturing

Preparation: E. L. Michelotti, D. H. Young, United States of America patent 5304572 (1994 to Rohm and Haas).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Zoxamide as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.
Developed by Rohm and Haas Co. (now Dow AgroSciences), first registered in USA and launched in Europe in 2001. Patents US 5304572.

Analytic Laboratory Methods

A miniaturized residue method was developed for the analysis of the fungicide zoxamide and its metabolites in dried ginseng root. The zoxamide metabolites, 3,5-dichloro-1,4-benzenedicarboxylic acid (DCBC) and 3,5-dichloro-4-hydroxymethylbenzoic acid (DCHB), are small acid molecules that have not been previously extracted from the ginseng matrix with common multiresidue methods. The presented extraction method effectively and rapidly recovers both the zoxamide parent compound and its acid metabolites from fortified ginseng root. The metabolites are extracted with an alkaline glycine buffer and the aqueous ginseng mixture is partitioned with ethyl acetate. In addition, this method avoids the use of derivatization of the small acid molecules by using ultra-performance liquid-chromatography tandem mass spectrometry (UPLC-MS/MS) instrumental analysis. In a quantitative validation of the analytical method at three levels for zoxamide (0.007 (LOD), 0.02 (LOQ), and 0.2 mg/kg) and four levels (0.07 (LOD), 0.2 (LOQ), and 0.6 and 6 mg/kg) for both metabolites, acceptable method performances were achieved with recoveries ranging from 86 to 107% (at levels of LOQ and 3x, 10x, and 30x the LOQ) with <20% RSD for the three analytes in accordance with international guidelines.
A gas chromatographic ion-trap mass spectrometry (GC-ITMS) method was developed for the determination of the fungicide zoxamide in grape, must, wine, and spirits. Samples were extracted with hexane and analyzed without any clean up. The gas chromatograph was fitted with a carbofrit inserted into the glass liner to allow large volume injections. Analyses were carried out both in electron ionization (EI) and chemical ionization (CI) mode. Recoveries from fortified samples ranged between 86 and 114% at four different fortification levels (n=6 each), ranging between 0.05 and 2.00 mg/kg. The relative standard deviation was below 19%. Both in EI and CI mode the calculated limit of detection (LOD) and quantification (LOQ) were 0.01 and 0.05 mg/kg (0.08 mg/kg in CI), respectively. Moreover the influence of yeasts and bacteria fermentation was evaluated.
A gas chromatographic ion trap mass spectrometry (GC-ITMS) method was developed for the determination of 11 new generation fungicides (benalaxyl, benalaxyl-M, boscalid, cyazofamid, famoxadone, fenamidone, fluquinconazole, iprovalicarb, pyraclostrobin, trifloxystrobin and zoxamide) in grapes and wines. Samples were extracted with ethyl acetate:hexane (1:1, v/v) and cleaned-up with graphitized carbon black/primary secondary amine (GCB/PSA) solid-phase extraction (SPE) cartridges using acetonitrile:toluene (3:1, v/v) as eluent. The addition of analyte protectants (3-ethoxy-1,2-propanediol, d-sorbitol and l-gulonic acid gamma-lactone) in the final extracts allowed to avoid the matrix-induced response enhancement effect on quantitation process with absolute recoveries ca. 100%. Precision (expressed as relative standard deviation) was lower than 16% for all fungicides. Limits of detection and quantitation were lower than 0.01 mg/kg or mg/L, except for cyazofamid, much smaller in all cases than maximum residue levels (MRLs) established by European Union for grapes and by Switzerland and Italy for wines. The proposed method was applied to determine fungicide residues in three different white grapes for vinification produced in Ribeiro area in Galicia (NW Spain), as well as in their corresponding final wines.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool dry well-ventilated area.

Stability Shelf Life

Stable under recommended storage conditions.
Stable at elevated heat and pressure.
Stable at elevated heat and pressure alone and with added 316 L stainless steel, carbon steel, iron II or iron III. /from table/
Stable after 2 weeks at 54 °C in commercial or similar container. /Zoxium 80W Agricultural Fungicide/ /from table/

Dates

Last modified: 08-15-2023

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